

Technical Support Center: Centrifugal Distortion in Symmetric Top Molecules

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Compound of Interest		
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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with centrifugal distortion in the rotational spectra of symmetric top molecules.

Frequently Asked Questions (FAQs) Q1: What is centrifugal distortion and why does it occur in symmetric top molecules?

A: Molecules are not perfectly rigid structures.[1] When a molecule rotates, centrifugal force causes its bonds to stretch and bond angles to change slightly. This distortion alters the molecule's moments of inertia. Since the rotational energy levels are dependent on the moments of inertia, this distortion causes the energy levels to shift from the values predicted by the rigid rotor model.[1] This effect is known as centrifugal distortion, and it becomes more pronounced at higher rotational quantum numbers (J).[1]

Q2: My spectral fit using the rigid rotor model is poor, especially for high J transitions. How do I correct for this?

A: A poor fit at high J values is a classic indicator that centrifugal distortion is significant. The rigid rotor model assumes constant rotational constants (A, B, C), but in reality, these change



with rotational speed. To correct for this, you must include centrifugal distortion constants in your Hamiltonian for the spectral analysis.

The energy levels (in wavenumber units, cm⁻¹) of a prolate symmetric top molecule, including first-order centrifugal distortion, are given by:

$$Fv(J, K) = BvJ(J+1) + (Av - Bv)K^2 - DJJ^2(J+1)^2 - DJKJ(J+1)K^2 - DKK^4[2]$$

Including the DJ, DJK, and DK terms in your fitting model will typically account for the deviations and improve the quality of your spectral fit.

Q3: What do the primary centrifugal distortion constants (DJ, DJK, DK) represent?

A: These constants account for the lowest-order effects of centrifugal distortion on the rotational energy levels.

- DJ: This constant describes the stretching of the molecule due to the end-over-end rotation of the molecule. It is generally positive because the resulting increase in the moment of inertia lowers the energy of the rotational levels.[2]
- DJK: This term represents the interaction between the rotation about the symmetry axis and the end-over-end rotation.[2] Its sign can be positive or negative. For example, for molecules like CFCl₃ and CHCl₃, where the center of mass is within the "umbrella" of the halogen atoms, DJK has been observed to be negative.[3]
- DK: This constant accounts for the distortion caused by the rotation of the molecule purely about its symmetry axis.[2]

The following table summarizes these constants.



Constant	Description	Typical Order of Magnitude (cm ⁻¹)
DJ	Correction for end-over-end rotation.	10 ⁻⁹ to 10 ⁻⁷
DJK	Coupling between parallel and perpendicular rotation.	10 ⁻⁹ to 10 ⁻⁷
DK	Correction for rotation about the symmetry axis.	10 ⁻⁹ to 10 ⁻⁷

Note: The pure rotational spectrum of a symmetric top molecule does not provide information about Av or DK because the selection rule is $\Delta K = 0.[1][2]$

Q4: My fit is still not satisfactory after including quartic distortion constants. What is the next step?

A: If including the quartic constants (DJ, DJK, DK) is insufficient, especially for very high-resolution spectra or molecules with large-amplitude motions, you may need to include higher-order (sextic) centrifugal distortion constants. These are typically labeled HJ, HJK, HKJ, and HK.[2]

The energy expression becomes: $Fv(J, K) = ... [quartic terms] + HJJ^3(J+1)^3 + HJKJ^2(J+1)^2K^2 + HKJJ(J+1)K^4 + HKK^6$

These constants are significantly smaller than their quartic counterparts and should only be included in the fit if there is a statistically significant improvement and they can be determined with reasonable precision.

Q5: What is a "reduced Hamiltonian" and do I need to use one for a symmetric top molecule?

A: A reduced Hamiltonian is a transformed version of the full rotational Hamiltonian where some terms are mathematically combined to reduce the number of fittable parameters without losing accuracy in describing the energy levels.[4] This is crucial for asymmetric top molecules where the standard Hamiltonian contains more parameters than can be determined from the





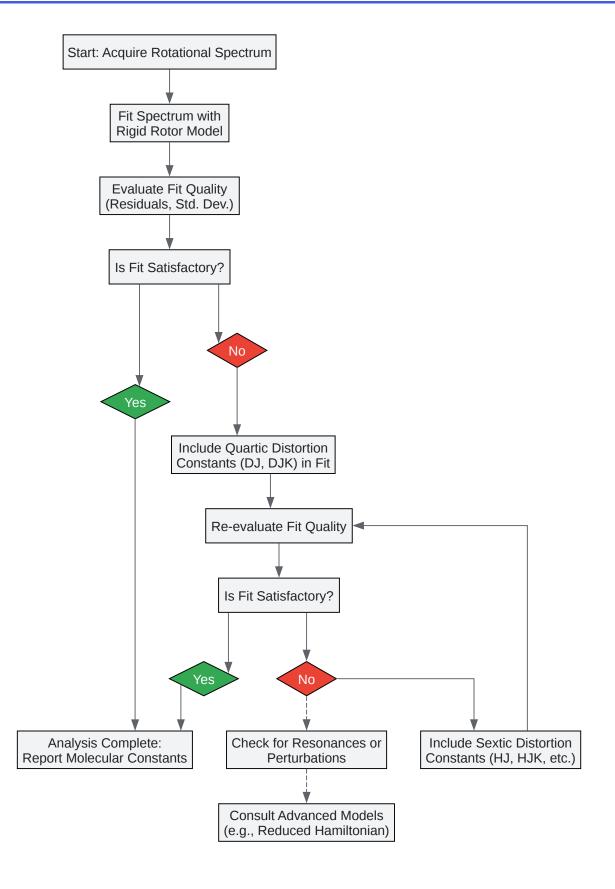
spectrum, leading to high correlations.[4][5] Watson's A- and S-reduced Hamiltonians are common examples.[5][6]

For symmetric top molecules, this issue is less common in standard analyses. However, in cases of accidental resonances or complex interactions in excited vibrational states, unitary transformations are used to create correlation-free reduced Hamiltonians suitable for fitting highly accurate spectroscopic data.[7] For most ground-state analyses, the standard energy expression is sufficient.

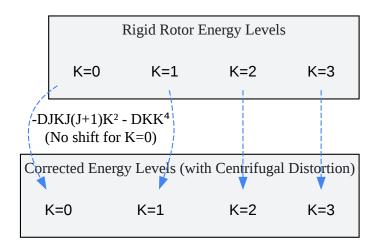
Troubleshooting Workflow

If you are having trouble fitting a rotational spectrum, follow this logical workflow to diagnose and correct for centrifugal distortion.









Energy Shift (proportional to K² and K⁴)

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